4-(Difluorochloromethoxy)benzoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[chloro(difluoro)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O3/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEUDNOXARFUQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366292 | |
| Record name | 4-[Chloro(difluoro)methoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147992-34-5 | |
| Record name | 4-[Chloro(difluoro)methoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chlorodifluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Difluorochloromethoxy Benzoic Acid
Strategic Approaches to the Synthesis of the Difluorochloromethoxy Moiety
The introduction of the difluorochloromethoxy (-OCF₂Cl) group onto an aromatic ring is a key challenge in the synthesis of the target molecule. This section delves into the reagents, techniques, and strategic considerations for the formation of this halogenated ether.
Exploration of Fluorination and Chlorination Reagents and Techniques
The direct and selective synthesis of the difluorochloromethoxy group often involves the reaction of a corresponding phenol with a source of the difluorochloromethyl group. Historically, chlorodifluoromethane (CHClF₂, also known as Freon 22) has been utilized for the preparation of aryl difluoromethyl ethers. acs.org This reaction typically proceeds by generating a difluorocarbene intermediate (:CF₂) in the presence of a strong base, which then reacts with a phenoxide. While effective, the use of ozone-depleting substances like chlorodifluoromethane is now heavily restricted.
Modern approaches to the synthesis of similar difluoromethyl ethers often employ alternative difluorocarbene precursors that are more environmentally benign. Reagents such as sodium chlorodifluoroacetate (ClCF₂COONa) and difluoromethyltriflate (HCF₂OTf) have emerged as valuable alternatives. wiley.comnih.govberkeley.eduorgsyn.org These reagents can generate difluorocarbene under milder conditions and with greater functional group tolerance. nih.gov For instance, the difluoromethylation of phenols can be achieved in minutes at room temperature using difluoromethyltriflate. berkeley.edu
Another innovative method involves the fluorodesulfurization of thionoesters. This strategy has been successfully applied to the synthesis of aromatic compounds containing a difluoro(methoxy)methyl fragment (CF₂OCH₃) and could potentially be adapted for the introduction of the difluorochloromethoxy group. nuph.edu.uanuph.edu.uaresearchgate.net
The table below summarizes various reagents used for the synthesis of fluorinated ethers, which could be conceptually applied to the formation of the difluorochloromethoxy moiety.
| Reagent Class | Specific Reagent | Reaction Type | Key Features |
| Halogenated Methane | Chlorodifluoromethane (CHClF₂) | Carbene insertion | Historically used, but ozone-depleting. acs.org |
| Carboxylate Salt | Sodium chlorodifluoroacetate | Carbene insertion | Stable, commercially available, and has a lower environmental impact. orgsyn.org |
| Triflate Derivative | Difluoromethyltriflate (HCF₂OTf) | Difluoromethylation | Non-ozone-depleting, highly reactive, and allows for rapid, room-temperature reactions. wiley.comnih.govberkeley.edu |
| Thionoester Precursor | O-Aryl thionobenzoates | Fluorodesulfurization | A newer method that offers an alternative route to difluoroalkyl ethers. nuph.edu.uanuph.edu.uaresearchgate.net |
Considerations for Selectivity and Yield in Halogenated Ether Formation
Achieving high selectivity and yield in the formation of the difluorochloromethoxy ether is paramount. The choice of reagents and reaction conditions plays a critical role in minimizing side reactions. One of the primary challenges is to prevent C-alkylation of the phenoxide, where the carbene reacts with the aromatic ring instead of the oxygen atom. The Reimer-Tiemann reaction is a classic example of C-alkylation of phenols under basic conditions with a dihalocarbene. However, it has been observed that difluorocarbene, the likely intermediate from reagents like chlorodifluoromethane, tends to favor O-alkylation of the aryloxide ion. acs.org
The reaction conditions, including the choice of base, solvent, and temperature, must be carefully optimized. For instance, the reaction of phenols with chlorodifluoromethane is typically carried out in an aqueous dioxane solvent with an excess of sodium hydroxide. acs.org The use of phase-transfer catalysts can also be beneficial in improving the yield and selectivity of such reactions.
Construction of the Benzoic Acid Core via Convergent and Divergent Synthetic Pathways
The benzoic acid functionality can be introduced either before or after the formation of the difluorochloromethoxy group. The choice between a convergent or divergent pathway depends on the compatibility of the functional groups with the reaction conditions of each step.
Carboxylation Strategies for Aryl Precursors, Including Grignard and Organolithium Approaches
A well-established method for the synthesis of benzoic acids is the carboxylation of organometallic reagents, such as Grignard and organolithium reagents. google.comwikipedia.orgorgsyn.org This approach involves the reaction of an aryl magnesium halide or an aryl lithium with carbon dioxide (often in the form of dry ice), followed by an acidic workup. wikipedia.org
For the synthesis of 4-(difluorochloromethoxy)benzoic acid, this would entail the formation of the Grignard reagent from 4-(difluorochloromethoxy)bromobenzene. The success of this step is contingent on the stability of the difluorochloromethoxy group under the conditions required for Grignard reagent formation.
The general scheme for the carboxylation of a Grignard reagent is as follows:
Ar-Br + Mg → Ar-MgBr Ar-MgBr + CO₂ → Ar-COOMgBr Ar-COOMgBr + H₃O⁺ → Ar-COOH + Mg(OH)Br
It is crucial to perform the reaction under anhydrous conditions to avoid quenching the organometallic reagent.
Oxidation Protocols for Alkyl Side Chains Leading to Benzoic Acid Formation
An alternative and powerful strategy for the synthesis of benzoic acids is the oxidation of an alkyl side chain on the aromatic ring. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromic acid. This method is particularly useful if a precursor such as 4-(difluorochloromethoxy)toluene is accessible.
The oxidation reaction is generally robust and proceeds in good yield. The alkyl side chain is oxidized to a carboxylic acid group, regardless of its length, as long as there is at least one benzylic hydrogen atom.
A typical reaction using potassium permanganate is shown below:
Ar-CH₃ + KMnO₄ → Ar-COOK + MnO₂ Ar-COOK + H₃O⁺ → Ar-COOH
This approach offers the advantage of starting with a more readily available or synthetically accessible toluene (B28343) derivative.
Hydrolysis of Nitriles for Carboxylic Acid Generation
The hydrolysis of a benzonitrile derivative is another reliable method for the preparation of a benzoic acid. This transformation can be achieved under either acidic or basic conditions. semanticscholar.orggoogle.comrsc.org For the synthesis of this compound, this would involve the hydrolysis of 4-(difluorochloromethoxy)benzonitrile.
Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid such as sulfuric acid or hydrochloric acid. Base-catalyzed hydrolysis is usually carried out by heating with a solution of sodium hydroxide or potassium hydroxide, which initially forms the carboxylate salt, followed by acidification to yield the carboxylic acid.
The reaction proceeds via the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. The conditions for hydrolysis need to be carefully controlled to ensure the stability of the difluorochloromethoxy group.
The table below provides a comparative overview of the different methods for constructing the benzoic acid core.
| Synthetic Method | Starting Material | Key Reagents | Advantages | Potential Challenges |
| Carboxylation | Aryl Halide | Mg, CO₂, H₃O⁺ | Direct introduction of the carboxyl group. google.com | Stability of the -OCF₂Cl group during Grignard formation. |
| Side-Chain Oxidation | Alkylbenzene | KMnO₄ or CrO₃ | High-yielding and reliable. | Availability of the corresponding alkylbenzene precursor. |
| Nitrile Hydrolysis | Benzonitrile | H⁺/H₂O or OH⁻/H₂O | A versatile method for introducing the carboxyl group. semanticscholar.org | Stability of the -OCF₂Cl group under harsh hydrolysis conditions. |
Optimization of Reaction Parameters and Scale-Up Considerations in this compound Synthesis
The efficient synthesis of this compound hinges on the meticulous optimization of various reaction parameters. These include the choice of solvent systems, temperature profiles, and the catalytic environment. Such optimizations are crucial not only for maximizing the yield and purity of the final product but also for ensuring the scalability of the process for potential industrial applications.
Influence of Solvent Systems and Temperature Profiles
The selection of an appropriate solvent is critical in the synthesis of this compound, particularly in the key step of introducing the difluorochloromethoxy group. The reaction to form a precursor, aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers, has been successfully carried out in aprotic polar solvents such as N,N-dimethylformamide (DMF). The choice of solvent influences the solubility of the reactants and intermediates, as well as the reaction rate and pathway.
Temperature is another crucial parameter that requires precise control. The initial etherification reaction is typically conducted at a specific temperature to ensure optimal reaction kinetics and minimize the formation of byproducts. For instance, the reaction of a phenolic precursor with a suitable reagent to introduce the difluorochloro-moiety may be initiated at a lower temperature and gradually warmed to ensure a controlled reaction. Subsequent steps, such as hydrolysis of an ester intermediate, are also performed under specific temperature conditions to drive the reaction to completion without degrading the product.
| Parameter | Condition | Effect |
| Solvent | N,N-Dimethylformamide (DMF) | Facilitates the dissolution of reactants and promotes the desired reaction pathway. |
| Reaction Temperature | Staged temperature profile | Allows for controlled reaction initiation and progression, minimizing side reactions. |
| Hydrolysis Temperature | Elevated temperature | Ensures complete conversion of the ester intermediate to the final carboxylic acid. |
Catalytic Systems and Ligand Effects on Reaction Efficiency
While some synthetic routes for analogous compounds may not require a catalyst for the primary etherification step, the efficiency of subsequent transformations can often be enhanced through catalysis. For instance, if the synthesis involves a cross-coupling reaction to build the aromatic framework, the choice of catalyst and corresponding ligands would be paramount. Palladium-based catalysts are commonly employed for such transformations, with ligands playing a crucial role in stabilizing the catalytic species and influencing the selectivity and reaction rate.
In the context of scaling up the synthesis, the use of robust and highly active catalysts becomes economically significant. The catalyst loading, turnover number, and ease of separation from the product are all important considerations. For the synthesis of this compound and its precursors, the development of efficient catalytic systems can lead to more sustainable and cost-effective production methods.
Synthesis of Precursors and Intermediates for this compound
The synthesis of this compound typically begins with a readily available starting material, 4-hydroxybenzoic acid, or its corresponding esters, such as methyl 4-hydroxybenzoate. The phenolic hydroxyl group of this precursor serves as the anchor point for the introduction of the difluorochloromethoxy moiety.
A key intermediate in a plausible synthetic route is an aryl 2-bromo-2-chloro-1,1-difluoroethyl ether. This can be synthesized through the reaction of a 4-hydroxybenzoate ester with a suitable reagent like halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) in the presence of a base. This reaction introduces the necessary carbon and halogen atoms that will ultimately form the difluorochloromethoxy group.
The general steps for the synthesis of precursors and intermediates are outlined below:
Esterification of 4-hydroxybenzoic acid: To protect the carboxylic acid functionality and improve solubility in organic solvents, 4-hydroxybenzoic acid is often converted to its methyl or ethyl ester.
Introduction of the difluoro-halo-ethoxy group: The resulting 4-hydroxybenzoate ester is then reacted with a reagent capable of forming the O-CF2-CHClBr or a similar group.
Hydrolysis of the ester: The ester group of the intermediate is subsequently hydrolyzed, typically under basic conditions followed by acidification, to yield the final this compound. This step may also involve transformations of the difluoro-halo-ethoxy side chain to the final difluorochloromethoxy group.
| Precursor/Intermediate | Synthetic Step | Reagents and Conditions |
| Methyl 4-hydroxybenzoate | Esterification | 4-hydroxybenzoic acid, methanol, acid catalyst |
| Methyl 4-(2-bromo-2-chloro-1,1-difluoroethoxy)benzoate | Etherification | Methyl 4-hydroxybenzoate, halothane, base (e.g., potassium hydroxide) |
| This compound | Hydrolysis and subsequent transformation | Methyl 4-(2-bromo-2-chloro-1,1-difluoroethoxy)benzoate, base (e.g., NaOH), followed by acidification |
Mechanistic Investigations of Reactions Pertaining to 4 Difluorochloromethoxy Benzoic Acid Synthesis and Transformation
Probing the Mechanism of Carboxylation Reactions for Aromatic Systems
The synthesis of aromatic carboxylic acids, such as 4-(difluorochloromethoxy)benzoic acid, relies on the introduction of a carboxyl group (-COOH) onto an aromatic ring. The mechanism of this transformation is highly dependent on the chosen reagents and reaction conditions. Several key mechanistic pathways are recognized for the carboxylation of aromatic systems.
One of the most fundamental mechanisms is electrophilic aromatic substitution . In this pathway, a highly reactive electrophile, the "carboxonium" species or a related polarized CO₂ complex, attacks the electron-rich aromatic ring. For this to occur, the carbon dioxide molecule, which is typically a weak electrophile, must be activated. This activation is often achieved using strong Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids. The Lewis acid coordinates to an oxygen atom of CO₂, increasing the positive charge on the carbon and making it susceptible to attack by the aromatic π-system. The reaction proceeds through a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity and yield the carboxylic acid.
Another significant mechanistic approach involves base-mediation , which is particularly effective for activated aromatic substrates like phenols (the Kolbe-Schmitt reaction) or for systems where the aromatic proton is sufficiently acidic. In these cases, a strong base deprotonates the substrate to form a carbanion or a species with enhanced nucleophilicity. This aromatic nucleophile then attacks a molecule of carbon dioxide. For less acidic aromatic C-H bonds, strong bases or organometallic intermediates (e.g., organolithium or Grignard reagents) are required to generate the aryl anion, which then acts as the nucleophile.
Recent advancements have explored the use of "Frustrated Lewis Pairs" (FLPs) to catalyze the carboxylation of aromatics. FLPs, which are combinations of sterically hindered Lewis acids and bases, can activate CO₂ by binding it in a cooperative manner. This activation facilitates the subsequent electrophilic attack on the aromatic ring, providing a pathway that can proceed under milder conditions.
The table below summarizes various mechanistic approaches to aromatic carboxylation.
Understanding the Stereoelectronic Effects in Difluorochloromethoxy Group Formation
The formation of the difluorochloromethoxy group (-OCF₂Cl) on an aromatic ring, typically involves the reaction of a phenoxide with a suitable C1 electrophile. A common modern strategy for the analogous O-difluoromethylation (-OCF₂H) employs an in-situ generated difluorocarbene (:CF₂). The mechanism for forming the -OCF₂Cl group would be analogous, starting from a chlorodifluoromethyl source.
The key reactive intermediate, difluorocarbene, possesses unique stereoelectronic properties that govern its reactivity. cas.cn A carbene is a neutral species containing a carbon atom with two unshared valence electrons. In its singlet ground state, difluorocarbene has both electrons in a single sp²-hybridized orbital, with a vacant p-orbital. The two highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (σ-withdrawal), which destabilizes the carbene and makes the carbon atom electrophilic. cas.cn Conversely, the lone pairs on the fluorine atoms can donate electron density back to the vacant p-orbital of the carbene carbon (π-donation), which provides a stabilizing effect. cas.cn This balance of destabilizing induction and stabilizing resonance renders difluorocarbene a moderately electrophilic species that reacts readily with electron-rich nucleophiles. cas.cn
The mechanism for the formation of a difluoromethoxy group proceeds via the nucleophilic attack of a phenolate anion on the electrophilic carbon of difluorocarbene. nih.govorgsyn.org This step is governed by the favorable orbital overlap between the highest occupied molecular orbital (HOMO) of the phenolate (a lone pair on the oxygen atom) and the lowest unoccupied molecular orbital (LUMO) of the difluorocarbene (the vacant p-orbital). This interaction leads to the formation of a new carbon-oxygen bond and a transient aryloxydifluoromethyl anion (Ar-OCF₂⁻). Subsequent reaction with an electrophile (like a proton from the solvent or a source of Cl⁺) would yield the final product. nih.gov
Key Stereoelectronic Factors:
Electrophilicity of :CF₂: The strong inductive effect of the two fluorine atoms makes the carbene carbon electron-deficient and a prime target for nucleophiles.
Nucleophilicity of the Phenoxide: The deprotonated hydroxyl group of a phenol is a potent oxygen nucleophile, readily attacking the electrophilic carbene.
Orbital Overlap: The reaction geometry is dictated by the efficient overlap of the oxygen's lone-pair orbital with the carbene's empty p-orbital.
Stability of the Intermediate: The resulting Ar-OCF₂⁻ anion is stabilized by the electron-withdrawing fluorine atoms.
Mechanistic Pathways of Derivatization Reactions of the Carboxylic Acid Functionality
The carboxylic acid group of this compound is a versatile functional handle that can be converted into a variety of derivatives, such as esters, amides, and acid chlorides. The principal mechanistic pathway governing these transformations is nucleophilic acyl substitution . nih.gov This two-step mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group.
The carbonyl carbon of the carboxylic acid is electrophilic due to the polarization of the C=O bond. A nucleophile attacks this carbon, breaking the π-bond and forming a tetrahedral intermediate. This intermediate is inherently unstable and collapses by reforming the C=O double bond and expelling one of the substituents on the original carbonyl carbon as a leaving group. For a carboxylic acid, the hydroxyl group (-OH) is a poor leaving group. Therefore, the reaction is often catalyzed by an acid or the carboxylic acid is first converted to a more reactive intermediate.
Acid-Catalyzed Esterification (Fischer Esterification): In the presence of a strong acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the carboxylic acid is protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like an alcohol. Following the nucleophilic attack and formation of the tetrahedral intermediate, a proton transfer occurs, making the -OH group a better leaving group (H₂O). The intermediate then collapses, eliminating a molecule of water and, after deprotonation of the carbonyl, yielding the ester product. orgsyn.org
Amide Formation: Direct reaction of a carboxylic acid with an amine is often difficult because the basic amine will deprotonate the acidic carboxylic acid to form an unreactive carboxylate salt. To overcome this, activating agents like carbodiimides (e.g., DCC, EDC) are used. The carboxylic acid first adds to the C=N bond of the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate has a much better leaving group than the -OH group. The amine then acts as a nucleophile, attacking the carbonyl carbon of this activated intermediate to form a tetrahedral intermediate, which subsequently collapses to release the amide and a urea byproduct. orgsyn.orgcas.cn
Acid Chloride Formation: Carboxylic acids are converted to highly reactive acid chlorides by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. With SOCl₂, the carboxylic acid's hydroxyl group attacks the sulfur atom, displacing a chloride ion. This forms an acyl chlorosulfite intermediate. The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon in a nucleophilic acyl substitution, which results in the formation of the acid chloride and the release of sulfur dioxide and hydrogen chloride gases. orgsyn.org
The following table summarizes the mechanistic pathways for common derivatization reactions.
Radical and Ionic Pathways in Aromatic Substitution and Side-Chain Modification
Further functionalization of the this compound molecule can occur either on the aromatic ring or at the side-chain. These transformations can proceed through either ionic or radical mechanistic pathways.
Ionic Pathways (Electrophilic Aromatic Substitution): The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS), such as nitration, halogenation, or sulfonation. The outcome of these reactions is governed by the electronic properties of the two substituents already present: the carboxylic acid group (-COOH) and the difluorochloromethoxy group (-OCF₂Cl).
Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director. It deactivates the ring towards electrophilic attack due to its electron-withdrawing inductive and resonance effects. The partial positive charge on the carbonyl carbon withdraws electron density from the ring.
Difluorochloromethoxy Group (-OCF₂Cl): This group is also deactivating but is expected to be an ortho, para-director. Like other alkoxy and halogen substituents, the oxygen atom has lone pairs that can be donated to the aromatic ring via resonance, which stabilizes the carbocation intermediates formed during ortho and para attack. However, the highly electronegative fluorine and chlorine atoms exert a very strong electron-withdrawing inductive effect, which outweighs the resonance donation, making the ring less reactive than benzene (deactivating). libretexts.orgchemistrytalk.orgpitt.edu
When both groups are present on the ring, the position of a new electrophile is directed to the position that is ortho to the -OCF₂Cl group and meta to the -COOH group.
Radical Pathways: Radical reactions offer an alternative pathway for substitution. For instance, radical aromatic substitution can be used to introduce alkyl or other groups onto the aromatic ring. These reactions are typically initiated by the decomposition of a radical initiator (e.g., a peroxide) to generate a radical species. This radical can then add to the aromatic ring, forming a resonance-stabilized radical intermediate. Subsequent loss of a hydrogen atom restores aromaticity and yields the substituted product. Unlike ionic EAS, the regioselectivity of radical substitution is more complex and less strictly controlled by the electronic donating or withdrawing nature of the substituents.
Modification of the difluorochloromethoxy side-chain could also potentially proceed through a radical mechanism. For example, under harsh conditions with a radical initiator, it might be possible to abstract the chlorine atom, leading to an α,α-difluoro-α-alkoxy radical (Ar-OCF₂•). This highly reactive intermediate could then participate in further reactions, such as dimerization or reaction with a radical scavenger. However, such reactions would likely require specific and forcing conditions due to the strength of the C-Cl bond and the deactivating nature of the adjacent fluorine atoms and oxygen.
Advanced Analytical Methodologies for the Characterization and Purity Assessment of 4 Difluorochloromethoxy Benzoic Acid
Development and Validation of High-Resolution Chromatographic Techniques
High-resolution chromatography is the cornerstone of purity assessment, offering the capability to separate the main component from structurally similar impurities. alwsci.comamericanpharmaceuticalreview.com
Ultra-High-Performance Liquid Chromatography (UHPLC) Coupled with Advanced Detectors (e.g., Diode Array Detection (DAD), Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS))
Ultra-High-Performance Liquid Chromatography (UHPLC) stands as a powerful evolution of traditional High-Performance Liquid Chromatography (HPLC). By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC achieves significantly higher resolution, greater sensitivity, and faster analysis times. researchgate.net For 4-(Difluorochloromethoxy)benzoic acid, a reversed-phase UHPLC method would be the standard approach. americanpharmaceuticalreview.comekb.eg
Diode Array Detection (DAD) provides spectral information across a range of UV-visible wavelengths simultaneously. For a chromophoric molecule like this compound, a DAD detector is invaluable for method development, allowing for the selection of the optimal detection wavelength to maximize sensitivity. uoa.grbaua.de It also aids in peak purity analysis by comparing spectra across a single chromatographic peak. A typical HPLC-DAD method for a benzoic acid derivative would involve a C18 column and a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent such as acetonitrile (B52724) or methanol, often run in a gradient elution mode. uoa.grupb.ro
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS) , when coupled with UHPLC, offers a significant leap in analytical capability. researchgate.netnih.gov This combination provides highly accurate mass measurements for the parent compound and its fragments, which is crucial for unambiguous identification and structural elucidation of both the main compound and any unknown impurities. nih.gov The high resolving power of TOF-MS allows for the determination of elemental compositions, greatly aiding in the characterization of process-related impurities and degradation products. researchgate.net For this compound, UHPLC-Q-TOF-MS would provide the exact mass of the molecular ion, confirming its elemental formula, and its fragmentation pattern would offer structural confirmation.
Illustrative UHPLC Method Parameters
| Parameter | Illustrative Value/Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| DAD Wavelength | 240 nm |
| Q-TOF MS Mode | Negative Electrospray Ionization (ESI-) |
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Derivatives and Impurity Profiling
Gas Chromatography (GC) is an ideal technique for the analysis of volatile and semi-volatile compounds. ste-mart.comyoutube.com While this compound itself has low volatility, GC-MS can be employed for its analysis after a derivatization step to convert the carboxylic acid into a more volatile ester (e.g., a methyl or silyl (B83357) ester). americanpharmaceuticalreview.com This approach is particularly useful for quantifying the compound and its impurities if they are amenable to derivatization.
More critically, GC-MS and GC-MS/MS are powerful tools for profiling volatile and semi-volatile impurities that may be present from the synthesis of this compound. mdpi.comresearchgate.net This includes residual solvents, starting materials, and volatile by-products. The high separation efficiency of capillary GC columns combined with the sensitivity and specificity of mass spectrometric detection allows for the identification and quantification of these impurities at trace levels. youtube.comsrainstruments.com Tandem mass spectrometry (MS/MS) enhances selectivity, which is crucial when analyzing complex matrices. mdpi.com
Illustrative GC-MS Parameters for Impurity Profiling
| Parameter | Illustrative Value/Condition |
|---|---|
| Column | 5% Phenyl-Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), ramp at 10 °C/min to 280 °C (5 min) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Application of Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the definitive structural confirmation of a molecule.
Multi-Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Conformational and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, a multi-nuclear approach is essential.
¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons would show characteristic splitting patterns based on their positions on the benzene (B151609) ring.
¹³C NMR would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbon of the difluorochloromethoxy group.
¹⁹F NMR is particularly crucial for this molecule. It would show a signal for the two fluorine atoms, and the coupling between fluorine and the methoxy (B1213986) proton (¹H-¹⁹F coupling) and the methoxy carbon (¹³C-¹⁹F coupling) would provide definitive evidence for the connectivity of the -OCF₂Cl group. arkat-usa.orgnih.gov Data for similar fluorinated benzoic acids show distinct chemical shifts and coupling constants that are highly informative. chemicalbook.comchemicalbook.comspectrabase.com
Illustrative NMR Data for this compound (in CDCl₃)
Disclaimer: The following data is illustrative and represents chemically plausible values. It is not based on published experimental results for this specific compound.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~8.1 | d | J ≈ 8.8 | 2H, Ar-H ortho to COOH |
| ¹H | ~7.3 | d | J ≈ 8.8 | 2H, Ar-H ortho to OCF₂Cl |
| ¹³C | ~170 | s | - | C=O |
| ¹³C | ~155 | s | - | Ar-C attached to OCF₂Cl |
| ¹³C | ~132 | s | - | Ar-C ortho to COOH |
| ¹³C | ~129 | s | - | Ar-C attached to COOH |
| ¹³C | ~120 | s | - | Ar-C ortho to OCF₂Cl |
| ¹³C | ~115 | t | JCF ≈ 280 | -OCF₂Cl |
| ¹⁹F | ~ -75 | s | - | -OCF₂Cl |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Purity Verification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. docbrown.info For this compound, the FTIR spectrum would be expected to show several characteristic absorption bands. wikipedia.org The presence of a broad O-H stretching band for the carboxylic acid group, a sharp C=O carbonyl stretching band, and C-O, C-F, and C-Cl stretching vibrations would confirm the key functional groups. core.ac.ukresearchgate.net FTIR is also a valuable tool for purity verification; the absence of peaks corresponding to potential impurities (e.g., starting materials) can be quickly confirmed.
Illustrative FTIR Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~3300-2500 | O-H stretch (Carboxylic acid dimer) |
| ~1700 | C=O stretch (Carboxylic acid) |
| ~1600, ~1490 | C=C stretch (Aromatic ring) |
| ~1300 | C-O stretch |
| ~1100-1000 | C-F stretch |
| ~800-700 | C-Cl stretch |
Emerging Analytical Platforms for Trace Analysis and Structural Confirmation
Beyond these established techniques, emerging platforms continue to enhance the capabilities of analytical chemists. Techniques like supercritical fluid chromatography (SFC) can offer alternative selectivity for separating complex mixtures. americanpharmaceuticalreview.com Furthermore, advanced hyphenated techniques such as LC-NMR-MS are being utilized for the direct structural elucidation of impurities in complex mixtures without the need for isolation. rroij.com These cutting-edge approaches provide an even deeper understanding of a compound's purity profile, which is critical for the development of safe and high-quality pharmaceuticals. intertek.com
Terahertz (THz) Spectroscopy and Metasurface Sensor Applications
Terahertz (THz) spectroscopy is a powerful analytical technique that operates in the frequency range of 0.1 to 10 THz, situated between the microwave and infrared regions of the electromagnetic spectrum. nih.gov This region is particularly sensitive to the low-frequency vibrational modes of molecules, such as intermolecular interactions like hydrogen bonds, and the skeletal vibrations of macromolecules. nih.govresearchgate.net Consequently, THz spectroscopy can provide unique spectral fingerprints for chemical compounds, aiding in their identification and characterization. researchgate.net The absorption of THz radiation necessitates a net change in the dipole moment of a molecule as it vibrates. youtube.com THz time-domain spectroscopy (THz-TDS), a common implementation of this technique, measures both the amplitude and phase of the transmitted THz wave, allowing for the determination of the sample's complex refractive index. youtube.com
For a molecule like this compound, which is a derivative of benzoic acid, THz spectroscopy can offer significant insights. Studies on benzoic acid and its derivatives have demonstrated that they exhibit distinct absorption features in the THz range. researchgate.netresearchgate.net These features are influenced by the molecular structure, with shifts in absorption peaks corresponding to differences in the substituent groups on the benzene ring. researchgate.netacs.org For instance, the comparison of the THz absorption spectra of aspirin (B1665792) and benzoic acid, which share a benzene ring and a -COOH group, reveals both similarities and differences that can be attributed to their structural distinctions. acs.org Density-functional theory (DFT) modeling is often employed in conjunction with experimental measurements to assign the observed absorption bands to specific fundamental vibrational modes. youtube.comacs.org
To enhance the sensitivity of THz spectroscopy, especially for detecting trace amounts of substances, metasurface sensors are increasingly being utilized. mdpi.com Metasurfaces are two-dimensional arrays of subwavelength-sized resonators that can be engineered to strongly interact with THz radiation at specific frequencies. researchgate.net When a sample, such as a thin layer of a benzoic acid derivative, is placed on the metasurface, the interaction between the analyte and the resonators leads to a measurable shift in the resonant frequency or a change in the transmission amplitude. mdpi.com This enhancement in sensitivity allows for the detection of very small quantities of a substance. For example, a metasurface sensor composed of a cross-shaped aluminum resonator on a polyimide substrate has been shown to be highly sensitive to the thickness of a benzoic acid layer, with a sensitivity of approximately 0.247 THz per Refractive Index Unit (RIU). mdpi.com
Table 1: Terahertz Absorption Peaks for Benzoic Acid and its Derivatives
| Compound | Observed Absorption Peak (cm⁻¹) | Observed Absorption Peak (THz) | Vibrational Mode Assignment |
| Benzoic Acid | 392 | 11.77 | Stretching of the C6 ring and the bond between the C6 ring and the -COOH group. acs.org |
| Aspirin | 382 | 11.47 | Stretching vibrations of the C6 ring, stretching of the bond between the C6 ring and the -COOH group, and out-of-plane bending of the -CH₃ group. acs.org |
| 2-hydroxybenzoic acid | - | - | Distinct absorption features observed, with shifts in energy compared to benzoic acid. researchgate.net |
| 3-hydroxybenzoic acid | - | - | Distinct absorption features observed, with shifts in energy compared to benzoic acid. researchgate.net |
This table presents a summary of experimentally observed terahertz absorption peaks for benzoic acid and related compounds, illustrating the influence of molecular structure on the spectral features. The data is based on findings from the cited research articles.
Surface Plasmon Resonance (SPR) for Molecular Interaction Studies and Detection
Surface Plasmon Resonance (SPR) is a real-time, label-free optical sensing technique that is highly sensitive to changes in the refractive index at the interface between a thin metal film (typically gold) and a dielectric medium. nicoyalife.com This technique is widely used to study the kinetics and affinity of molecular interactions, including the binding of small molecules to larger biomolecules. nicoyalife.com In a typical SPR experiment, one molecule (the ligand) is immobilized on the sensor surface, and another molecule (the analyte) is flowed over the surface in a solution. nicoyalife.com The binding of the analyte to the ligand causes a change in the local refractive index, which is detected as a shift in the SPR angle or wavelength.
For the analysis of this compound, SPR can be a valuable tool for studying its interactions with other molecules and for its detection. Given its carboxylic acid functional group, immobilization onto an SPR sensor chip can be achieved through various chemistries. A common method involves the use of a sensor surface functionalized with carboxyl groups, which can be activated using a mixture of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form a covalent bond with amine groups on a target ligand. nicoyalife.com Conversely, if the benzoic acid derivative itself is the analyte, it can be passed over a sensor surface to which a relevant binding partner has been immobilized.
The application of SPR is not limited to biomolecular interactions. It can also be used to study the kinetics of chemical reactions at surfaces, such as the displacement of adsorbed molecules. acs.org Furthermore, SPR has been successfully employed in the development of biosensors for the detection of other carboxylic acid-containing molecules. For instance, an SPR-based biosensor was developed for the determination of 3-methyl-quinoxaline-2-carboxylic acid, a marker residue of a veterinary drug, in swine tissues. dntb.gov.ua The sensitivity of SPR can be further enhanced through the use of nanomaterials, such as gold nanoparticles or graphene oxide. Graphene oxide, with its abundant carboxyl groups, can increase the number of capture molecules that can be immobilized on the sensor surface, thereby amplifying the sensor's response. nih.gov
Table 2: Information Obtainable from Surface Plasmon Resonance (SPR) Analysis of Small Molecules
| Parameter | Description | Relevance to this compound Analysis |
| Binding Affinity (KD) | The equilibrium dissociation constant, which quantifies the strength of the binding interaction between the analyte and the ligand. | Determining the binding strength of this compound to target proteins or other molecules. |
| Association Rate Constant (ka) | The rate at which the analyte binds to the immobilized ligand. | Characterizing the kinetics of the binding interaction. |
| Dissociation Rate Constant (kd) | The rate at which the analyte-ligand complex dissociates. | Understanding the stability of the complex formed by this compound. |
| Concentration | Determining the concentration of the analyte in a sample based on the magnitude of the SPR response. | Quantifying the amount of this compound in a given solution. |
| Specificity | Assessing whether the binding interaction is specific to the intended target or if there is non-specific binding. | Evaluating the selectivity of the interaction between this compound and its binding partners. |
This interactive table outlines the key kinetic and affinity parameters that can be determined through SPR analysis, providing a framework for how this technique could be applied to study the molecular interactions of this compound.
Computational and Theoretical Studies on 4 Difluorochloromethoxy Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-(Difluorochloromethoxy)benzoic acid. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of the molecule's electronic architecture and its implications for chemical reactivity.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. These calculations systematically explore the potential energy surface of the molecule to locate the minimum energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. For instance, studies on similar molecules like benzoic acid have successfully used DFT methods, such as B3LYP with a 6-311++G(2d,p) basis set, to achieve optimized geometries. vjst.vn
Beyond structural prediction, DFT is instrumental in forecasting spectroscopic properties. By calculating the vibrational frequencies, it is possible to generate theoretical infrared (IR) and Raman spectra. These predicted spectra are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes to the functional groups within the molecule, such as the C=O stretching of the carboxylic acid and the vibrations of the difluorochloromethoxy group. Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in the structural elucidation of the compound. researchgate.netepstem.net Time-dependent DFT (TD-DFT) can further be used to predict electronic absorption spectra, offering insights into the molecule's behavior upon interaction with light. researchgate.net
Analysis of the charge distribution provides a detailed picture of the electronic landscape across the molecule. Methods like Natural Bond Orbital (NBO) analysis can reveal how electrons are shared between atoms, highlighting the polarity of bonds and the partial charges on each atom. vjst.vn The electronegative fluorine and chlorine atoms in the difluorochloromethoxy group would create a significant dipole moment, influencing the molecule's intermolecular interactions and solubility. A molecular electrostatic potential (MEP) map would visually represent the charge distribution, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites susceptible to chemical attack. uwosh.edu
Molecular Modeling and Dynamics Simulations for Conformational Landscape Analysis
While quantum chemical calculations provide a static picture of the most stable conformation, molecules are dynamic entities that can adopt various shapes. Molecular modeling and, specifically, molecular dynamics (MD) simulations are employed to explore the conformational landscape of this compound over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory of the molecule's dynamic behavior. nih.govcore.ac.uk
These simulations can reveal the different rotational isomers (rotamers) that arise from the rotation around single bonds, such as the bond connecting the difluorochloromethoxy group to the benzene (B151609) ring and the C-C bond of the carboxylic acid group. By analyzing the simulation trajectory, it is possible to identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity. Studies on similar substituted benzoic acids have demonstrated the existence of multiple stable conformers, which can be influenced by intramolecular hydrogen bonding and steric effects. mdpi.com
In Silico Prediction of Reaction Pathways and Transition States Relevant to this compound Chemistry
Computational methods are also powerful tools for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. ajgreenchem.com
For example, the esterification of the carboxylic acid group or electrophilic aromatic substitution on the benzene ring are reactions that could be modeled. DFT calculations can be used to determine the activation energies for these reactions, providing a quantitative measure of their feasibility. ajgreenchem.com Such in silico studies can help in optimizing reaction conditions and in designing synthetic routes. Furthermore, these computational approaches can be used to predict the potential metabolic pathways of the compound in a biological system by modeling the interactions with metabolic enzymes. nih.gov
Derivatization Chemistry and Its Role in Research Applications of 4 Difluorochloromethoxy Benzoic Acid
Strategies for the Functionalization of the Carboxylic Acid Group
The carboxylic acid group of 4-(Difluorochloromethoxy)benzoic acid is the primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives. Standard organic chemistry transformations can be applied to this functional group to create esters and amides, thereby altering the molecule's physical and chemical properties.
Esterification Reactions for Analytical Enhancement and Material Synthesis
Esterification of carboxylic acids is a fundamental reaction in organic synthesis. For a compound like this compound, esterification could theoretically be employed for several purposes. In analytical chemistry, the conversion of the carboxylic acid to an ester can improve its volatility and thermal stability, making it more amenable to analysis by techniques such as gas chromatography (GC). While no specific studies on the esterification of this compound for analytical enhancement were found, this remains a plausible application based on established analytical methodologies.
In the realm of material synthesis, benzoic acid esters are utilized as plasticizers, in fragrance formulations, and as precursors to polymers. The incorporation of the difluorochloromethoxy group could impart unique properties, such as altered polarity, thermal stability, or refractive index, to the resulting materials. However, literature specifically detailing the synthesis and characterization of polymers or other materials derived from this compound esters is currently unavailable.
Table 1: Hypothetical Esterification Reactions of this compound
| Alcohol | Catalyst | Potential Product | Potential Application Area |
| Methanol | Sulfuric Acid | Methyl 4-(Difluorochloromethoxy)benzoate | Analytical Standard, Monomer Synthesis |
| Ethanol | Thionyl Chloride | Ethyl 4-(Difluorochloromethoxy)benzoate | Solvent, Fragrance Component |
| Poly(ethylene glycol) | DCC/DMAP | PEGylated 4-(Difluorochloromethoxy)benzoate | Drug Delivery, Material Science |
Note: This table is based on general chemical principles and does not represent experimentally verified data for this compound.
Amidation and Other Coupling Reactions for Expanding Molecular Diversity
Amidation is another key transformation of the carboxylic acid group. The formation of an amide bond by reacting this compound with a primary or secondary amine would yield a new class of compounds with potentially interesting biological activities or material properties. Amides are generally more stable than their corresponding esters and can participate in hydrogen bonding, which can influence their physical properties and biological interactions.
Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used to facilitate amide bond formation. These reactions could be used to couple this compound to amino acids, peptides, or other amine-containing molecules, thereby expanding its molecular diversity. The resulting amides could be screened for various biological activities. However, no published research was identified that specifically describes the synthesis or properties of amides derived from this compound.
Development of Novel Derivatizing Agents Utilizing the 4-(Difluorochloromethoxy)phenyl Moiety
The unique electronic properties of the difluorochloromethoxy substituent could make the 4-(Difluorochloromethoxy)phenyl moiety a useful component in the design of novel derivatizing agents. Derivatizing agents are used in analytical chemistry to modify an analyte to improve its detectability or separability. For example, a reagent containing the 4-(Difluorochloromethoxy)phenyl group could be designed to react with specific functional groups on an analyte, thereby introducing a readily detectable "tag." The fluorine and chlorine atoms could potentially be useful for detection by mass spectrometry or other specialized detectors.
The development of such a derivatizing agent would first involve the synthesis of a reactive compound from this compound, such as an acid chloride or an activated ester. This reactive species could then be used to label analytes of interest. At present, there is no evidence in the scientific literature of this compound being utilized for this purpose.
Applications of Derivatized this compound in Chemical Probe Design and Bioorthogonal Chemistry
Chemical probes are small molecules used to study biological systems. They are designed to interact with specific biological targets, such as proteins or enzymes, to elucidate their function. The 4-(Difluorochloromethoxy)phenyl group could serve as a unique structural motif in a chemical probe, potentially influencing its binding affinity and selectivity.
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Derivatives of this compound could potentially be developed for bioorthogonal applications. For instance, if a derivative contains a functional group that can undergo a specific and rapid reaction with a partner molecule introduced into a biological system, it could be used for in vivo imaging or labeling. The fluorine atoms might also be useful for ¹⁹F NMR studies in biological contexts.
Despite the theoretical potential, there is currently no published research describing the design, synthesis, or application of chemical probes or bioorthogonal reagents based on this compound.
Specialized Research Applications of 4 Difluorochloromethoxy Benzoic Acid and Its Derivatives
Utilization as a Synthetic Synthon in Complex Molecule Assembly
Halogenated and specifically fluorinated benzoic acids are highly valued as synthetic synthons, or building blocks, for constructing complex molecules, particularly in the fields of medicine and materials science. researchgate.netmdpi.com The utility of compounds like 2,4-dichloro-3,5-difluorobenzoic acid and 4-chloro-2,3,5-trifluorobenzoic acid as intermediates underscores the importance of halogenated benzoic acids in creating novel structures. researchgate.netmdpi.com These synthons are often employed in the synthesis of antibacterial agents and other biologically active compounds. researchgate.net
4-(Difluorochloromethoxy)benzoic acid introduces a unique substituent at the para-position. The difluorochloromethoxy group (-OCF₂Cl) is strongly electron-withdrawing, which can significantly influence the reactivity of the carboxylic acid and the aromatic ring. This makes it a potentially valuable intermediate for creating new pharmaceuticals and agrochemicals. google.com The synthesis of such complex molecules often involves multi-step processes where the benzoic acid derivative is a key precursor. For instance, similar fluorinated benzoic acids are used to create drugs like the antifungal agent fluconazole. google.com The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated synthons like this one of particular interest in medicinal chemistry. nih.govresearchgate.net
Exploration in Liquid Crystalline Systems and Advanced Material Science (e.g., Analogous to 4-(Decyloxy)benzoic acid)
Benzoic acid derivatives are foundational to the development of liquid crystal (LC) materials, primarily due to their ability to form stable, ordered structures through intermolecular hydrogen bonding. nih.gov Compounds such as 4-n-alkanoyloxy benzoic acids and 4-(decyloxy)benzoic acid are well-known for forming liquid crystalline phases. nih.govorgsyn.org The key to their behavior is a rigid core (the benzoic acid) and a flexible terminal chain, which promotes the self-assembly into mesophases like the smectic and nematic phases. nih.govnih.gov
The structure of this compound, while lacking a long alkyl chain, possesses features relevant to advanced material science. The introduction of lateral fluoro-substituents into liquid crystal molecules is a known strategy to modify properties like dielectric anisotropy and phase stability. biointerfaceresearch.com The highly polar difluorochloromethoxy group could impart specific electronic properties. While this specific compound may not form liquid crystals on its own, it could serve as a crucial component or dopant in liquid crystal mixtures. Chiral dopants are added to nematic liquid crystals to induce a helical twist, forming cholesteric phases used in display technologies. beilstein-journals.org Derivatives of this compound, if made chiral, could be investigated for their helical twisting power (HTP) and potential use in advanced displays, such as super-twisted nematic (STN) or polymer-stabilized Blue Phase LCDs. beilstein-journals.org
Table 1: Comparison of Benzoic Acid Derivatives in Liquid Crystal Research This table is interactive. Click on the headers to sort.
| Compound Name | Role in Liquid Crystals | Key Structural Feature | Reference |
|---|---|---|---|
| 4-(Decyloxy)benzoic acid | Forms liquid crystalline phases | Long alkyl (decyloxy) chain promoting self-assembly | nih.gov |
| 4-n-Alkanoyloxy benzoic acids | Forms smectic mesophases | Hydrogen bonding and variable length alkyl chains | nih.gov |
| 1,4-phenylene bis (2,3-difluoro-4-octyloxybenzoate) | Lateral difluoro-substituent modifies properties | Lateral fluorine atoms influencing mesomorphism | biointerfaceresearch.com |
| This compound | Potential dopant or synthetic precursor | Highly polar -OCF₂Cl group | Inferred |
Role as a Component in Photocleavable Protecting Groups and Related Photochemistry (e.g., Analogous to para-substituted benzoic acids in PPGs)
Photocleavable protecting groups (PPGs), or photocages, are chemical moieties that can be removed from a molecule using light, offering precise spatial and temporal control over the release of an active substance. researchgate.net Esters of para-substituted benzoic acids have been investigated for this purpose. The photochemistry often depends on the electronic nature of the substituent on the aromatic ring.
For example, the photolysis of 4-cyanobenzoic acid esters can proceed through an intramolecular electron transfer mechanism in the excited state. researchgate.net This process leads to the cleavage of the ester and the release of the protected molecule along with 4-cyanobenzoic acid. researchgate.net The efficiency of such reactions is highly dependent on the electronic properties of the system. Given that the -OCF₂Cl group is strongly electron-withdrawing, esters derived from this compound could be promising candidates for new PPGs. The electron-withdrawing nature of the substituent could facilitate the key photochemical steps, potentially leading to efficient and clean cleavage upon irradiation. Research into the photochemistry of related systems, like 1,4-benzoquinones, also highlights how substituents dramatically influence the formation of reactive intermediates upon exposure to UV light. umd.eduumd.edu This suggests that the unique electronic signature of the difluorochloromethoxy group could be harnessed to design novel photoresponsive systems.
Investigation as a Biochemical Reagent or Chemical Synthesis Intermediate
Beyond its role as a synthon, this compound and its derivatives are prime candidates for investigation as biochemical reagents or advanced chemical intermediates. Fluorinated compounds are widely used in medicinal chemistry to develop more effective drugs. researchgate.netyoutube.com Phenoxy benzoic acids, a related class, are known to have applications as herbicides and are used to synthesize antibacterial compounds. nih.gov
The introduction of fluorine atoms into a molecule can significantly alter its biological activity. nih.gov Therefore, this compound would likely be synthesized and used as an intermediate to create a library of new compounds for biological screening. researchgate.netglobalscientificjournal.com These derivatives could be tested for a wide range of activities, including as potential anticancer agents, anti-inflammatory drugs, or pesticides. For example, derivatives of 4-fluoro benzoic acid have been used to create compounds with antimicrobial properties. researchgate.netglobalscientificjournal.com The specific difluorochloro- substitution pattern offers a unique combination of lipophilicity and electronic effects that chemists can exploit to fine-tune the properties of a final drug candidate.
Studies on Interaction with Enzyme Systems for Mechanistic Understanding (e.g., Analogous to Benzoic Acid Derivatives and Polyphenol Oxidase)
Benzoic acid and its derivatives are widely studied as inhibitors of various enzymes, providing insight into enzyme mechanisms and serving as a basis for drug design. nih.govmdpi.com A prominent example is the inhibition of polyphenol oxidase (PPO), an enzyme responsible for browning in fruits and vegetables. nih.gov Studies have shown that benzoic acid derivatives can act as competitive or mixed-type inhibitors of PPO. nih.gov
The structure-activity relationship (SAR) is crucial in understanding how these molecules work. For instance, the position and nature of substituents on the benzoic acid ring determine the inhibitory potency against enzymes like α-amylase and xanthine (B1682287) oxidase. mdpi.comresearchgate.net Electron-withdrawing groups on the benzene (B151609) ring can influence the acidity of the carboxylic acid and its interaction with the enzyme's active site. libretexts.org The potent electron-withdrawing character of the -OCF₂Cl group in this compound suggests it could be a strong candidate for an enzyme inhibitor. libretexts.org Researchers might study its interaction with PPO to understand how the fluorinated substituent fits into the active site and affects binding affinity. nih.govnih.gov Such studies are critical for designing highly potent and selective inhibitors for therapeutic targets, such as the protein phosphatase Slingshot, where para-substituted benzoic acid derivatives have already been identified as effective inhibitors. nih.gov
Future Research Directions and Interdisciplinary Perspectives on Halogenated Benzoic Acid Derivatives
Challenges and Opportunities in Asymmetric Synthesis Involving 4-(Difluorochloromethoxy)benzoic Acid
The creation of single-enantiomer drugs and materials is a cornerstone of modern chemistry. Asymmetric synthesis, the process of selectively producing one of two mirror-image stereoisomers, presents both significant hurdles and exciting opportunities when applied to derivatives of this compound.
Challenges:
Stereocontrol: The primary challenge lies in controlling the three-dimensional arrangement of atoms around a chiral center, especially when the bulky and electronically complex difluorochloromethoxy group is nearby. Its presence can influence the approach of reagents, making predictable, stereoselective transformations difficult to achieve.
Catalyst Development: Designing catalysts that can effectively differentiate between the enantiotopic faces of a prochiral substrate derived from this acid is a major obstacle. The catalyst must be able to overcome the steric and electronic influences of the substituent to achieve high levels of enantioselectivity.
Reaction Conditions: Mild and efficient reaction protocols are crucial. Many existing asymmetric methods may not be compatible with the functional groups present or may lead to undesired side reactions. For instance, achieving high selectivity in glycosylation reactions involving carboxylic acids is a known challenge, as the catalyst must endure acidic conditions without being overly basic. rsc.orgnih.gov
Opportunities:
Novel Chiral Building Blocks: Successfully developing asymmetric routes to derivatives of this compound would provide a new library of chiral building blocks. These could be invaluable for constructing complex molecules with precisely defined three-dimensional structures, such as new pharmaceuticals or specialized polymers.
Bioisosteric Replacement: The difluoromethyl group is sometimes considered a bioisostere of hydroxyl or thiol groups, acting as a lipophilic hydrogen bond donor. acs.org Chiral derivatives of this compound could, therefore, be designed to interact with biological targets like enzymes or receptors in a highly specific, enantiomer-dependent manner, potentially leading to more potent and selective drugs.
Advanced Materials: Chiral liquid crystals and polymers derived from this acid could exhibit unique photophysical or electronic properties. The stereochemistry of the molecules would directly influence their self-assembly and macroscopic properties, opening doors for applications in displays, sensors, and chiral chromatography.
A recent study on the stereoselective synthesis of α-glycosylated carboxylic acids highlights that acids with pKa values between 4 and 5 yield high selectivity, a parameter that would be relevant for reactions involving this compound. rsc.orgnih.gov
Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Novel Derivatives
The convergence of artificial intelligence (AI) and chemistry is revolutionizing how scientists approach molecular design and reactivity prediction. mdpi.comnih.gov For complex molecules like this compound, these computational tools offer a path to bypass traditional, time-consuming experimental discovery. acs.org
Predicting Reactivity:
Machine learning (ML) models can be trained on vast datasets of chemical reactions to predict the outcomes of new ones with remarkable accuracy. youtube.com For halogenated aromatic compounds, ML can predict sites of electrophilic substitution with over 90% accuracy and can also be used to predict the rate constants of reactions with free radicals. acs.orgnih.gov This is particularly valuable for a substituted benzoic acid, as the model can determine how the activating/deactivating nature of the difluorochloromethoxy group and the carboxylic acid will direct incoming reagents.
| AI Application Area | Potential Impact on this compound Research |
| Reactivity Prediction | Predict regioselectivity of aromatic substitutions with high accuracy. acs.orgresearchgate.net |
| QSAR Modeling | Develop Quantitative Structure-Activity Relationships to correlate structure with biological activity or physical properties. researchgate.net |
| Generative Models | Design novel derivatives with optimized properties (e.g., binding affinity, synthetic accessibility) in silico. researchgate.netarxiv.org |
| Reaction Optimization | Use algorithms like Bayesian optimization to rapidly find the best conditions for a new reaction, minimizing resource use. youtube.com |
Designing Novel Derivatives:
Expanding the Utility of Difluorochloromethoxy-Substituted Aromatic Compounds in Emerging Technologies
The unique properties conferred by the difluorochloromethoxy group—a combination of lipophilicity, metabolic stability, and strong electronic influence—make it an attractive substituent for applications beyond traditional pharmaceuticals and agrochemicals. researchgate.netnih.govgoogle.com
Advanced Materials:
Liquid Crystals: The polarity and shape of molecules containing the difluorochloromethoxy group could be fine-tuned to create new liquid crystalline materials. These materials are essential for display technologies (LCDs) and could find use in advanced optical switches and sensors.
Polymers: Incorporating this functional group into polymers could enhance their thermal stability, chemical resistance, and dielectric properties. Such polymers might be suitable for high-performance engineering plastics, advanced coatings, or as membranes for separations.
Electronics:
Organic Electronics: The electron-withdrawing nature of the difluorochloromethoxy group can be used to tune the energy levels (HOMO/LUMO) of organic semiconductor materials. researchgate.net This could lead to the development of more efficient and stable organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Agrochemicals:
Next-Generation Pesticides: The difluoromethyl group is already a key component in modern fungicides. acs.org The difluorochloromethoxy group offers a variation on this theme, potentially leading to new active ingredients with different biological activity spectra, improved environmental profiles, or mechanisms that overcome existing resistance in pests and fungi. Research has shown that pyrazole (B372694) carboxamides containing a difluoromethyl moiety are potent candidates for new fungicides. acs.org
The continued exploration of this compound and its relatives, aided by powerful new technologies in synthesis and computational modeling, promises to unlock a new generation of molecules with tailored functions for a wide array of technological applications.
Q & A
Basic: What are the common synthetic routes for 4-(Difluorochloromethoxy)benzoic acid, and what analytical methods validate its purity?
Methodological Answer:
The synthesis typically involves halogenation and etherification steps. For example, nucleophilic substitution on a pre-functionalized benzoic acid scaffold using reagents like chlorodifluoromethanol derivatives in polar aprotic solvents (e.g., DMF or DMSO) under inert conditions. Post-synthesis, purity is validated via:
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
- ¹⁹F NMR to confirm the presence of difluoromethoxy groups (δ ~ -80 to -85 ppm).
- HPLC with UV detection (λ ~ 254 nm) to assess purity (>95% threshold) .
Basic: How is the crystal structure of this compound determined, and what software is recommended?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution: Employ direct methods via SHELXS or SHELXD for phase determination .
- Refinement: Optimize models using SHELXL , focusing on anisotropic displacement parameters for halogen atoms (Cl, F) to account for electron density anomalies .
Advanced: How can researchers resolve contradictions in crystallographic data, such as disordered difluoromethoxy groups?
Methodological Answer:
Disorder in flexible groups (e.g., -OCF₂Cl) is common. Mitigation strategies include:
- Low-Temperature Data Collection (e.g., 100 K) to reduce thermal motion.
- Occupancy Refinement: Split the disordered atoms into multiple sites with partial occupancy (e.g., using SHELXL 's PART instruction) .
- DFT Calculations: Compare experimental bond lengths/angles with computational models (e.g., Gaussian09) to validate geometric plausibility .
Advanced: What experimental and computational methods are used to analyze substituent effects on the compound’s reactivity?
Methodological Answer:
- Experimental:
- Kinetic Studies: Monitor reaction rates under varying conditions (e.g., pH, solvent) to assess electronic effects of the -OCF₂Cl group.
- Isothermal Titration Calorimetry (ITC): Quantify binding affinities with biological targets (e.g., enzymes) .
- Computational:
- Density Functional Theory (DFT): Calculate Fukui indices to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD): Simulate interactions in solvated systems (e.g., using GROMACS) .
Biological: How does this compound interact with biological targets, and what assays confirm activity?
Methodological Answer:
- Target Identification: Screen against kinase or protease libraries using Surface Plasmon Resonance (SPR) or Fluorescence Polarization assays.
- Mechanistic Studies:
- Enzyme Inhibition Assays: Measure IC₅₀ values via spectrophotometric methods (e.g., NADH depletion for dehydrogenases).
- Cellular Uptake: Use radiolabeled (³H or ¹⁴C) analogs to track intracellular accumulation .
- SAR Analysis: Compare activity of analogs (e.g., 4-Chloro-2-cyano derivatives) to identify critical functional groups .
Advanced: What strategies address low yields in the synthesis of halogenated benzoic acid derivatives?
Methodological Answer:
- Optimized Halogenation: Use Ullmann Coupling with CuI catalysts for aryl-chlorine bond formation.
- Protecting Groups: Temporarily block the carboxylic acid (e.g., as a methyl ester) to prevent side reactions during etherification .
- Microwave-Assisted Synthesis: Reduce reaction times and improve regioselectivity (e.g., 150°C, 30 min) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Perform reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., HCl gas).
- Waste Disposal: Neutralize acidic waste with NaHCO₃ before disposal in halogenated waste containers .
Advanced: How do isotopic labeling (e.g., ¹³C, ²H) and deuteration aid in mechanistic studies?
Methodological Answer:
- Tracer Studies: Synthesize ¹³C-labeled analogs (e.g., at the carboxylic carbon) to track metabolic pathways via LC-MS .
- Deuterated Solvents: Use D₂O or CDCl₃ in NMR to simplify spectra and assign proton environments .
- Kinetic Isotope Effects (KIE): Compare reaction rates of ²H-labeled vs. unlabeled compounds to identify rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
